

"physicochemical properties of N,O-Bis-(4chlorobenzoyl)tyramine"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N,O-Bis-(4-chlorobenzoyl)tyramine

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An In-depth Technical Guide on the Physicochemical Properties of **N,O-Bis-(4-chlorobenzoyl)tyramine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,O-Bis-(4-chlorobenzoyl)tyramine is recognized primarily as an impurity associated with the fibric acid derivative drug, Bezafibrate. A thorough understanding of its physicochemical properties is essential for the development of robust analytical methods for impurity profiling, as well as for assessing its potential toxicological impact. This technical guide provides a summary of the available and predicted physicochemical data for **N,O-Bis-(4-chlorobenzoyl)tyramine** and outlines general experimental protocols for their determination.

Chemical Identity



Property	Value	Source	
Chemical Name	N,O-Bis-(4- chlorobenzoyl)tyramine	-	
Synonyms	4-(2-(4- Chlorobenzamido)ethyl)phenyl 4-chlorobenzoate	[1]	
CAS Number	41859-56-7	[2]	
Molecular Formula	C22H17Cl2NO3	[2]	
Molecular Weight	414.28 g/mol	[2]	
Chemical Structure	🔀 alt text	-	

Physicochemical Properties

A comprehensive literature search did not yield experimentally determined values for the LogP, pKa, aqueous solubility, and melting point of **N,O-Bis-(4-chlorobenzoyl)tyramine**. The data for a related compound, N-(4-Chlorobenzoyl)tyramine (CAS: 41859-57-8), is sometimes mistakenly attributed to the target molecule and is presented here for informational purposes only. To provide valuable insights for researchers, predicted values for the target compound have been generated using computational models.

Table of Physicochemical Properties



Property	Predicted Value (N,O-Bis-(4- chlorobenzoyl)tyra mine)	Experimental Value (N-(4- Chlorobenzoyl)tyra mine)	Source (Experimental)
LogP	5.85 ± 0.70	3.409	[3]
pKa (most acidic)	11.25 ± 0.70 (Amide N-H)	10.01 ± 0.15 (Phenolic OH)	[4]
pKa (most basic)	-1.58 ± 0.10 (Amide C=O)	-	-
Aqueous Solubility	LogS: -6.42 (0.48 mg/L)	Slightly soluble in DMSO and Methanol	[4]
Melting Point	Not available	170-172 °C	[5]

Note: Predicted values are computationally derived and should be confirmed by experimental analysis.

Experimental Protocols

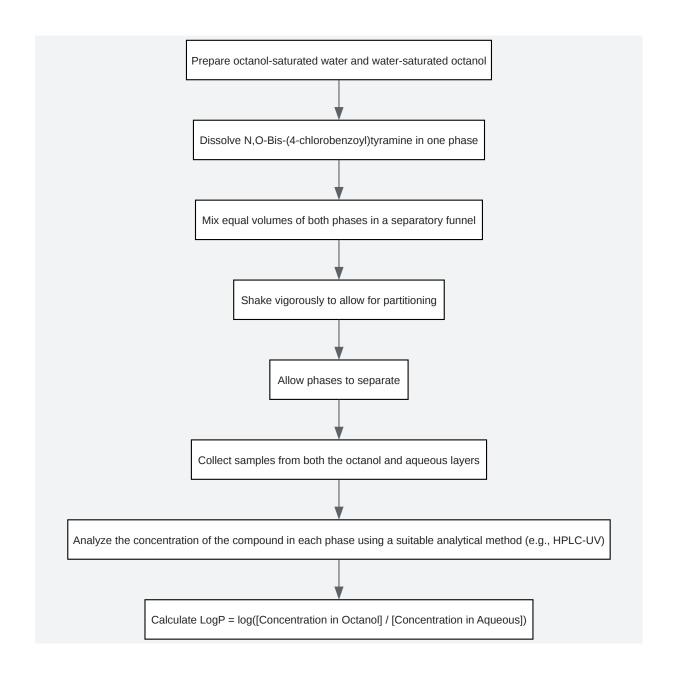
The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of organic compounds like **N,O-Bis-(4-chlorobenzoyl)tyramine**.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Workflow for LogP Determination





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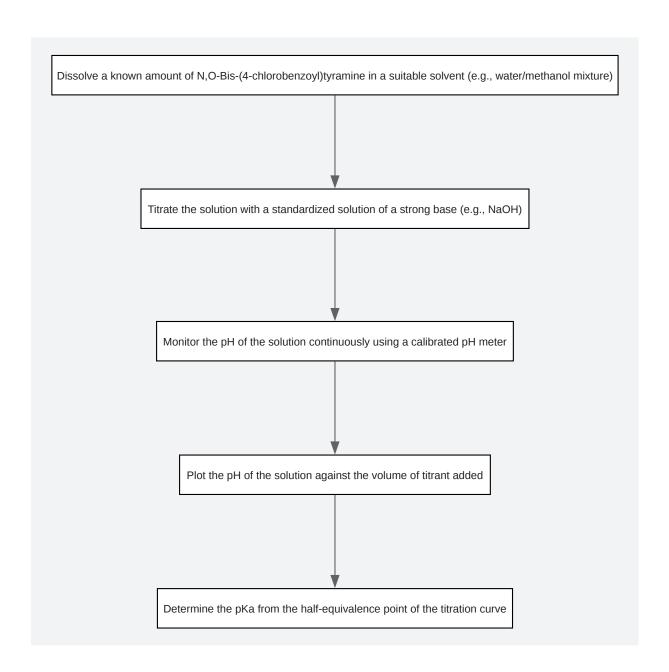
Caption: General workflow for the experimental determination of LogP.

Determination of Acid Dissociation Constant (pKa)



The pKa value indicates the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Workflow for pKa Determination



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Caption: General workflow for the experimental determination of pKa via potentiometric titration.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter influencing the bioavailability of a compound. The shake-flask method is a standard approach for its measurement.

Workflow for Aqueous Solubility Determination

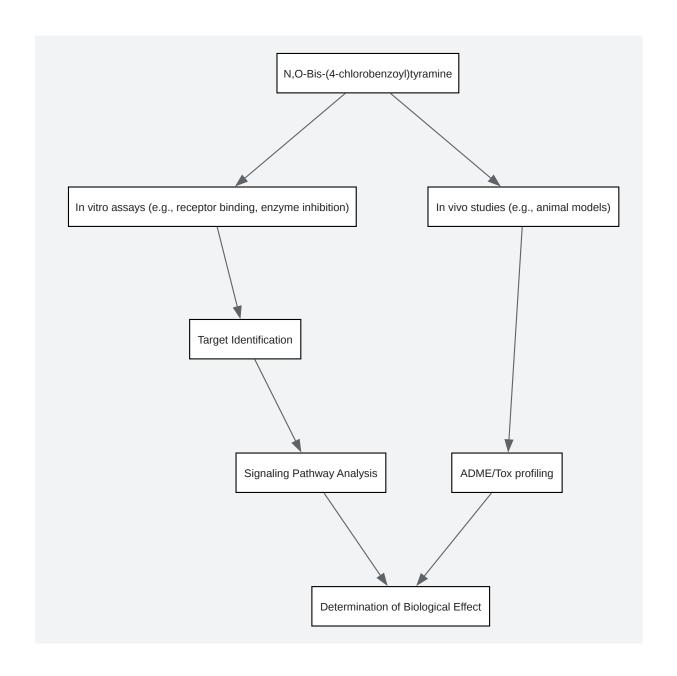












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- To cite this document: BenchChem. ["physicochemical properties of N,O-Bis-(4-chlorobenzoyl)tyramine"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3179402#physicochemical-properties-of-n-o-bis-4-chlorobenzoyl-tyramine]

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